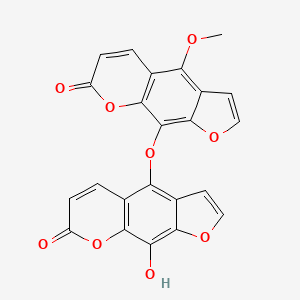
Rivulobirin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivulobirin B is a dicoumarin compound isolated from the underground parts of the plant Pleurospermum rivulorum . It belongs to the phenylpropanoids and coumarins class of compounds and has a molecular formula of C23H12O9 with a molecular weight of 432.34 g/mol . This compound is known for its antiviral and antibacterial properties, making it a valuable subject in medicinal research .
Mechanism of Action
Target of Action
Rivulobirin B is a dicoumarin that can be isolated from the underground part of Pleurospermum rivulorum . .
Mode of Action
It is known that dicoumarins, the class of compounds to which this compound belongs, often function by inhibiting enzymes
Biochemical Pathways
Dicoumarins, in general, are known to interfere with various biochemical pathways, often by inhibiting key enzymes
Result of Action
It is known that dicoumarins often exert their effects by inhibiting key enzymes, which can lead to changes in cellular processes
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Biochemical Analysis
Cellular Effects
Rivulobirin B has been found to have inhibitory effects on P-glycoprotein (P-gp) at the blood-brain barrier (BBB) under both in vitro and in vivo conditions . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivulobirin B involves multiple steps and raw materials. Generally, its synthesis requires a series of chemical reactions, crystallization, and purification steps to obtain a higher purity product . The detailed synthetic route is not widely documented, but it typically involves the formation of coumarin structures followed by dimerization to form the dicoumarin structure of this compound.
Industrial Production Methods: This would involve optimizing reaction conditions, purification processes, and ensuring the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions: Rivulobirin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the coumarin rings.
Substitution: This reaction can occur at the aromatic rings of the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Rivulobirin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of dicoumarins.
Biology: It is studied for its potential effects on various biological pathways and its interactions with enzymes.
Comparison with Similar Compounds
Rivulobirin B is unique among dicoumarins due to its specific structure and bioactivity. Similar compounds include:
Rivulobirin A: Another dicoumarin with similar antiviral properties.
Rivulobirin E: A dimeric furanocoumarin with distinct structural features.
Rivulotririn C: A trimeric furanocoumarin with unique biological activities.
These compounds share some structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound in scientific research .
Properties
IUPAC Name |
9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUOMKFQMCEXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
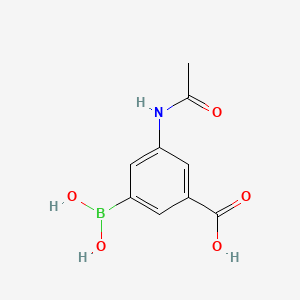
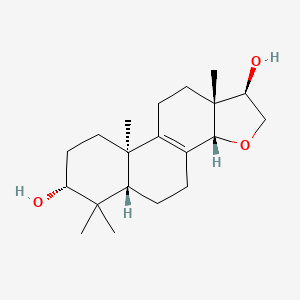
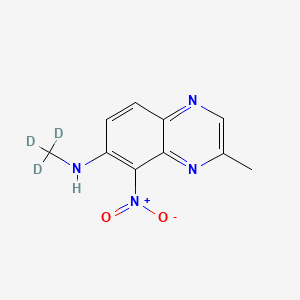

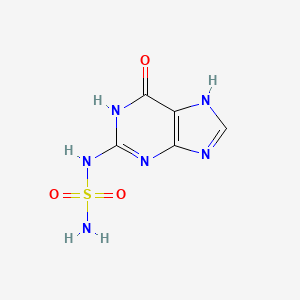
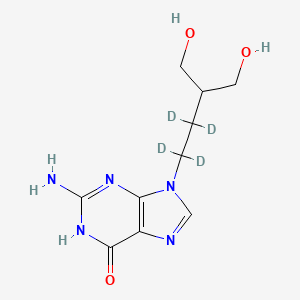

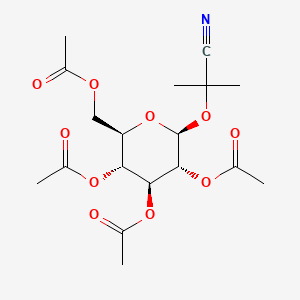
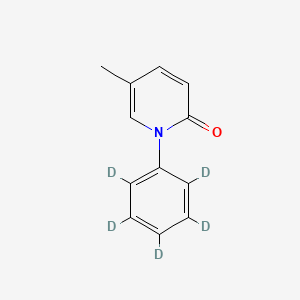
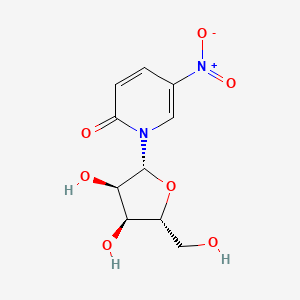
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
